N-(2-hydroxyethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide
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Overview
Description
N-(2-hydroxyethyl)-N’-[3-(trifluoromethyl)phenyl]ethanediamide is an organic compound that features both a hydroxyethyl group and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-N’-[3-(trifluoromethyl)phenyl]ethanediamide typically involves the reaction of 3-(trifluoromethyl)aniline with ethylene oxide in the presence of a suitable catalyst. The reaction conditions often include:
- Temperature: 60-80°C
- Solvent: Anhydrous ethanol or methanol
- Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-N’-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products Formed
Oxidation: Formation of N-(2-oxoethyl)-N’-[3-(trifluoromethyl)phenyl]ethanediamide.
Reduction: Formation of N-(2-hydroxyethyl)-N’-[3-(trifluoromethyl)phenyl]ethanediamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-hydroxyethyl)-N’-[3-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-N’-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)-N’-[4-(trifluoromethyl)phenyl]ethanediamide
- N-(2-hydroxyethyl)-N’-[3-(difluoromethyl)phenyl]ethanediamide
- N-(2-hydroxyethyl)-N’-[3-(trifluoromethyl)phenyl]propanediamide
Uniqueness
N-(2-hydroxyethyl)-N’-[3-(trifluoromethyl)phenyl]ethanediamide is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the hydroxyethyl group also provides additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O3/c12-11(13,14)7-2-1-3-8(6-7)16-10(19)9(18)15-4-5-17/h1-3,6,17H,4-5H2,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQDVQVZHRQWJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)NCCO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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